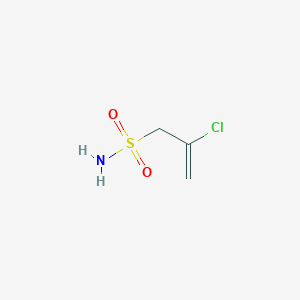![molecular formula C15H18N4O3 B2820400 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2309732-60-1](/img/structure/B2820400.png)
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a protein kinase that regulates cell growth and metabolism, making it a promising target for cancer therapy.
Mechanism of Action
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone inhibits mTOR by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in cell growth and metabolism, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activation of AKT, a protein kinase that is often upregulated in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential use in treating diabetes. It has also been shown to inhibit the replication of the hepatitis C virus in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments is its specificity for mTOR. This allows for more targeted inhibition of cell growth and metabolism pathways. However, one limitation is its potential toxicity, as mTOR is involved in many physiological processes beyond cancer cell growth. Additionally, the optimal dosage and treatment duration for this compound may vary depending on the cancer type and stage.
Future Directions
There are several potential future directions for research on 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One area of interest is its use in combination with other chemotherapeutic agents to enhance their efficacy. Another area is the development of more specific mTOR inhibitors that may have fewer side effects. Additionally, the use of this compound in combination with immunotherapy may be a promising avenue for cancer treatment. Further research is needed to fully understand the potential of this compound in cancer therapy and other biomedical applications.
Synthesis Methods
The synthesis of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 1-(azidomethyl)-3-(triisopropylsilyloxy)azetidine, followed by deprotection of the silyl ether and cyclization with triazole. The final compound is obtained after purification by column chromatography.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies as a potent inhibitor of mTOR, which is often overactivated in cancer cells. This compound has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-13-4-2-3-5-14(13)22-11-15(20)18-8-12(9-18)10-19-7-6-16-17-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWMQRBCGBAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
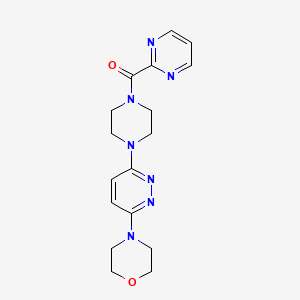
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)
![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820319.png)
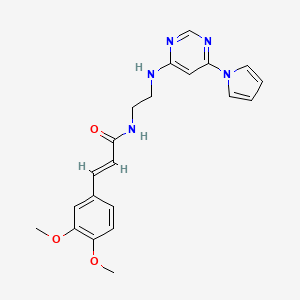

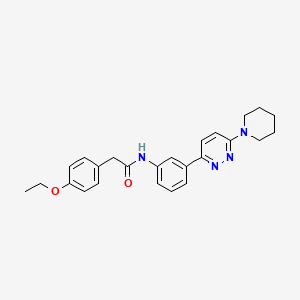
![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)
![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)
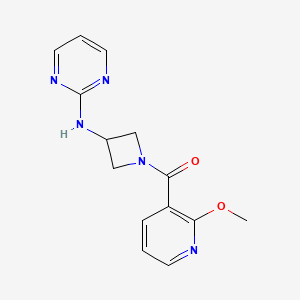
![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

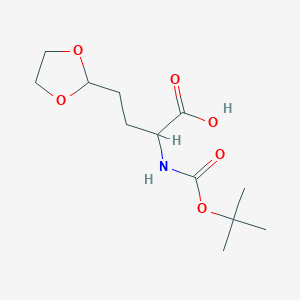
![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)
